molecular formula C10H11F2NO2 B15339316 Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B15339316
M. Wt: 215.20 g/mol
InChI Key: CFKFQOYZYJEFIV-UHFFFAOYSA-N
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Description

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are significant due to their presence in various natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, often involves multicomponent reactions. A common method includes the reaction of cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is advantageous due to its simplicity and environmental friendliness.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
  • Indole-3-acetic acid

Uniqueness

Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine substitution often enhances the compound’s stability, lipophilicity, and binding affinity to biological targets .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 7,7-difluoro-1,4,5,6-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C10H11F2NO2/c1-15-9(14)7-5-6-3-2-4-10(11,12)8(6)13-7/h5,13H,2-4H2,1H3

InChI Key

CFKFQOYZYJEFIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(CCC2)(F)F

Origin of Product

United States

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